4-Fluorophenyl (2-bromo-5-fluoro-1-benzofuran-3-yl)acetate
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Overview
Description
4-Fluorophenyl 2-(2-Bromo-5-Fluoro-1-Benzofuran-3-Yl)Acetate is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 2-(2-Bromo-5-Fluoro-1-Benzofuran-3-Yl)Acetate typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenyl 2-(2-Bromo-5-Fluoro-1-Benzofuran-3-Yl)Acetate can undergo various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as the Suzuki–Miyaura reaction.
Nucleophiles: Employed in substitution reactions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives .
Scientific Research Applications
4-Fluorophenyl 2-(2-Bromo-5-Fluoro-1-Benzofuran-3-Yl)Acetate has several scientific research applications:
Medicinal Chemistry: Used in the development of new pharmaceuticals due to its potential biological activities.
Chemical Biology: Employed in studies to understand the interaction of benzofuran derivatives with biological targets.
Material Science: Utilized in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluorophenyl 2-(2-Bromo-5-Fluoro-1-Benzofuran-3-Yl)Acetate involves its interaction with specific molecular targets. The benzofuran core can interact with various enzymes and receptors, modulating their activity and leading to biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-Fluorophenol: A related compound used in similar synthetic applications.
4-Bromo-2-Fluorophenol: Another similar compound with comparable reactivity.
Uniqueness
4-Fluorophenyl 2-(2-Bromo-5-Fluoro-1-Benzofuran-3-Yl)Acetate is unique due to its specific substitution pattern on the benzofuran core, which can confer distinct biological and chemical properties . This uniqueness makes it valuable for specialized applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C16H9BrF2O3 |
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Molecular Weight |
367.14 g/mol |
IUPAC Name |
(4-fluorophenyl) 2-(2-bromo-5-fluoro-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C16H9BrF2O3/c17-16-13(12-7-10(19)3-6-14(12)22-16)8-15(20)21-11-4-1-9(18)2-5-11/h1-7H,8H2 |
InChI Key |
QJIBWDLAPGQTMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)CC2=C(OC3=C2C=C(C=C3)F)Br)F |
Origin of Product |
United States |
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